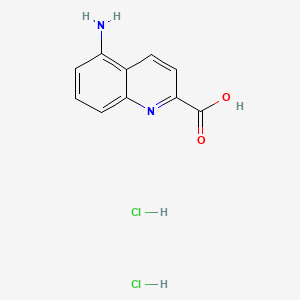
5-Aminoquinoline-2-carboxylic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminoquinoline-2-carboxylic acid;dihydrochloride: is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-2-carboxylic acid;dihydrochloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of enaminone as a replacement for 1,3-dicarbinols to prepare quinoline-4-carboxylic acid . The reaction conditions often include the use of dilute hydrochloric acid to achieve good to excellent yields.
Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable chemical processes. These methods may involve the use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts . These approaches aim to minimize environmental impact while maintaining high efficiency and yield.
化学反应分析
Types of Reactions: 5-Aminoquinoline-2-carboxylic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2-carboxylic acid derivatives, while reduction reactions may produce aminoquinoline derivatives.
科学研究应用
Chemistry: In chemistry, 5-Aminoquinoline-2-carboxylic acid;dihydrochloride is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology: In biology, this compound is used in the study of enzyme interactions and protein binding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for biochemical research .
Medicine: In medicine, quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents . Their ability to target specific biological pathways makes them promising candidates for drug development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
作用机制
The mechanism of action of 5-Aminoquinoline-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, quinoline derivatives are thought to inhibit heme polymerase activity, leading to the accumulation of toxic free heme in the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death. The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.
相似化合物的比较
Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.
Amodiaquine: Another antimalarial drug with a 4-aminoquinoline structure.
Piperaquine: A quinoline derivative used in combination therapies for malaria.
Uniqueness: 5-Aminoquinoline-2-carboxylic acid;dihydrochloride is unique due to its specific functional groups and reactivity. Its amino and carboxylic acid groups allow for a wide range of chemical modifications, making it a versatile compound for various applications. Additionally, its dihydrochloride form enhances its solubility and stability, which is advantageous for both research and industrial uses.
属性
分子式 |
C10H10Cl2N2O2 |
|---|---|
分子量 |
261.10 g/mol |
IUPAC 名称 |
5-aminoquinoline-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H8N2O2.2ClH/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14;;/h1-5H,11H2,(H,13,14);2*1H |
InChI 键 |
VRHKCAJCLZMJND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


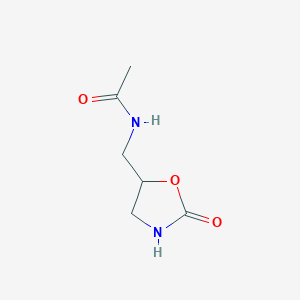
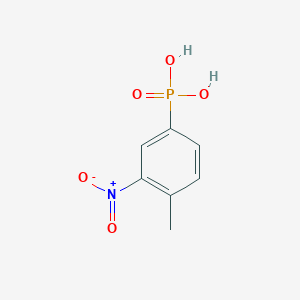

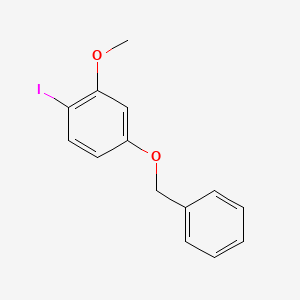
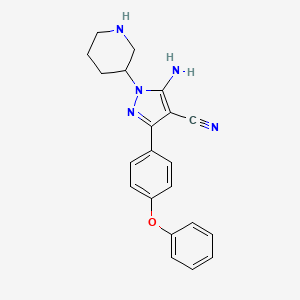
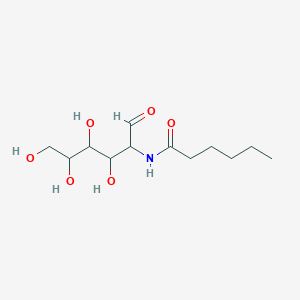
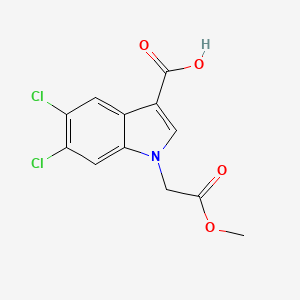


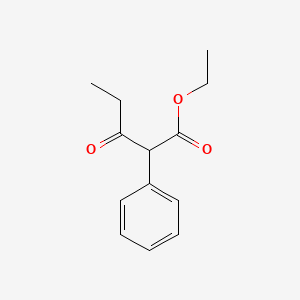
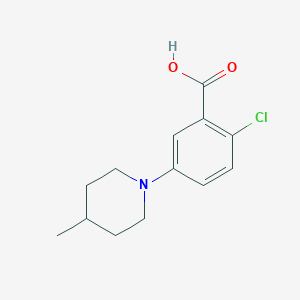
![4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)
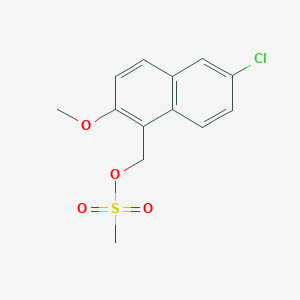
![Propan-2-yl 4-[[1-(4-cyanophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13890280.png)
